molecular formula C10H16N2O2 B2918780 Ethyl 1-(cyanomethyl)piperidine-3-carboxylate CAS No. 946702-02-9

Ethyl 1-(cyanomethyl)piperidine-3-carboxylate

Cat. No.: B2918780
CAS No.: 946702-02-9
M. Wt: 196.25
InChI Key: JWAIADWIXLFQJB-UHFFFAOYSA-N
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Description

Ethyl 1-(cyanomethyl)piperidine-3-carboxylate is a piperidine derivative featuring a cyanomethyl substituent at the piperidine nitrogen and an ethyl ester group at the 3-position.

Properties

IUPAC Name

ethyl 1-(cyanomethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAIADWIXLFQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(cyanomethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate. One common method includes the treatment of substituted piperidines with ethyl cyanoacetate under basic conditions, often using a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyanomethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

Key Analogs:
Compound Name Substituents Molecular Formula Similarity Score (if available) Reference
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Benzyl, 3-oxo, 4-ester C16H19NO3 0.92
Methyl 1-benzylpiperidine-3-carboxylate Benzyl, 3-ester (methyl) C15H19NO2 0.89
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate Ethoxy-oxoethyl, 3-ester C12H19NO5 N/A
Ethyl 1-(3-bromobenzoyl)piperidine-3-carboxylate 3-Bromobenzoyl, 3-ester C15H18BrNO3 N/A

Structural Insights :

  • Substituent Position: Unlike Ethyl 1-(cyanomethyl)piperidine-3-carboxylate, analogs like Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate () exhibit substituents at the 4-position, which may alter ring conformation and steric interactions .
  • Functional Groups: The cyanomethyl group in the target compound introduces a nitrile functionality, contrasting with the benzyl () or bromobenzoyl () groups in analogs.

Key Observations :

  • Piperidine-3-carboxylate derivatives often utilize nucleophilic substitution (e.g., sulfonylation, alkylation) or coupling reactions (e.g., amide bond formation).
  • Yields for analogs range from 60% to 95%, depending on reaction conditions and purification methods .

Physicochemical Properties

NMR and Spectroscopic Data:
  • Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (): 1H NMR (CDCl3): δ 4.16–4.08 (m, 4H, ester OCH2), 3.85 (s, 2H, NCH2CN), 1.26 (t, 6H, CH3). 13C NMR: Peaks at 173.2 (ester C=O), 157.1 (imine C=N) .
  • Ethyl 1-(3-bromobenzoyl)piperidine-3-carboxylate ():
    • Molecular Weight : 340.21 g/mol .

Comparison :

  • The cyanomethyl group’s nitrile stretch (~2250 cm⁻¹ in IR) is absent in analogs with ester or aromatic substituents, which instead show carbonyl peaks near 1700–1750 cm⁻¹ .

Implications :

  • The cyanomethyl group may confer unique interactions with biological targets, such as enzymes or receptors, due to its electron-withdrawing nature and small size.

Biological Activity

Ethyl 1-(cyanomethyl)piperidine-3-carboxylate is a chemical compound with notable structural features that suggest potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and applications, while highlighting key research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C9H15N2O2C_9H_{15}N_2O_2 and is characterized by the presence of a piperidine ring, an ethyl ester group, and a cyanomethyl substituent. The structural arrangement significantly influences its reactivity and biological properties.

Property Value
Molecular Formula C₉H₁₅N₂O₂
CAS Number 946702-02-9
Functional Groups Piperidine, Ester, Nitrile

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways may include:

  • Formation of the piperidine ring.
  • Introduction of the cyanomethyl group through nucleophilic substitution.
  • Esterification to yield the final product.

These methods require careful control of reaction conditions to achieve high yields and purity .

Pharmacological Significance

Compounds containing piperidine moieties are well-known for their diverse pharmacological properties. This compound's structural characteristics suggest potential activities in various therapeutic areas, including:

  • Antimicrobial Activity : Similar piperidine derivatives have demonstrated significant antimicrobial effects against various pathogens. For instance, compounds with similar structures showed DNA gyrase inhibitory activity with IC50 values in the low micromolar range .
  • Cytotoxicity : Research indicates that piperidine derivatives can inhibit cell proliferation in cancer cell lines. In vitro studies have shown that similar compounds significantly reduce cell viability in glioblastoma cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several piperidine derivatives, including those structurally related to this compound, revealing promising antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis with low MIC values .
  • Cytotoxic Effects on Cancer Cells : In a study focusing on glioblastoma cells (U251), treatment with a compound structurally related to this compound resulted in significant downregulation of genes associated with cell growth and inflammatory responses, indicating potential as an anti-cancer agent .

Research Findings

The following key findings summarize the biological activities associated with this compound and its analogs:

  • Inhibition of Prolyl Oligopeptidase (PREP) : Piperidine derivatives have been linked to modulation of PREP activity, which is implicated in neurodegenerative diseases and cancer .
  • Gene Expression Modulation : Transcriptome analysis has shown that related compounds can alter gene expression profiles significantly, impacting pathways related to cancer progression .

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